Hydrogen Bond Donor Capacity: N1,N3-Unsubstituted Core vs. N-Alkylated Analogs
The target compound 5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one possesses three hydrogen bond donors (two benzimidazolone NH groups and one imidazole NH), compared to zero or one HBD for its N,N-dialkylated benzimidazolone analogs [1]. This difference is critical because the benzimidazolone NH groups can serve as hydrogen bond partners in protein-ligand interactions; crystallographic studies of related benzimidazolone p38α inhibitors confirm that the benzimidazolone carbonyl acts as an H-bond acceptor to Met109, while the NH groups contribute to the inhibitor's overall polarity and binding orientation [2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 3 HBD (2 benzimidazolone NH + 1 imidazole NH) |
| Comparator Or Baseline | N,N-dialkylated benzimidazolone analogs: typically 0-1 HBD (only imidazole NH if present) |
| Quantified Difference | Δ = 2-3 additional HBD sites available for target engagement and solubility modulation |
| Conditions | Computed physicochemical properties from PubChem (CID 122163772); structural comparison with N-alkylated analogs |
Why This Matters
For fragment-based drug discovery, the presence of 3 HBD enables diverse hydrogen bond networks with protein targets; N-alkylated surrogates eliminate these interaction opportunities and alter binding modes, as demonstrated in p38α co-crystal structures of benzimidazolone inhibitors.
- [1] PubChem Compound Summary for CID 122163772: Hydrogen Bond Donor Count = 3, Hydrogen Bond Acceptor Count = 2. https://pubchem.ncbi.nlm.nih.gov/compound/122163772 (accessed 2026-05-06). View Source
- [2] Dombroski, M.A. et al. Benzimidazolone p38 inhibitors. Bioorg. Med. Chem. Lett., 2004, 14(4), 919-923. DOI: 10.1016/j.bmcl.2003.12.023. View Source
